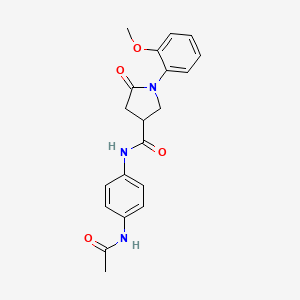![molecular formula C24H25N5O4 B11026506 N-(2-{[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B11026506.png)
N-(2-{[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a phenyl group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, the introduction of the phenyl group, and the attachment of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: This compound shares the imidazolidinone and phenyl groups but lacks the indole moiety.
N-(2-(1H-indol-2-yl)ethyl)acetamide: This compound contains the indole moiety but differs in the rest of its structure.
Uniqueness
3-(2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL)-N-{2-[(1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ETHYL}PROPANAMIDE is unique due to its combination of an imidazolidinone ring, a phenyl group, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H25N5O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[2-[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoylamino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H25N5O4/c1-28-19-10-6-5-7-16(19)15-20(28)22(31)26-14-13-25-21(30)12-11-18-23(32)29(24(33)27-18)17-8-3-2-4-9-17/h2-10,15,18H,11-14H2,1H3,(H,25,30)(H,26,31)(H,27,33) |
InChI Key |
APHPCOKKQSJLHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11026424.png)
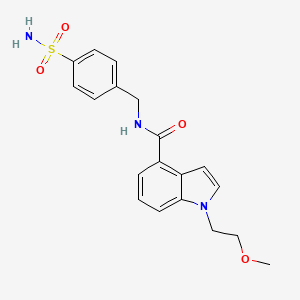
![6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11026427.png)
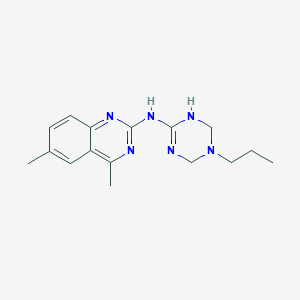
![2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11026445.png)

![N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11026464.png)
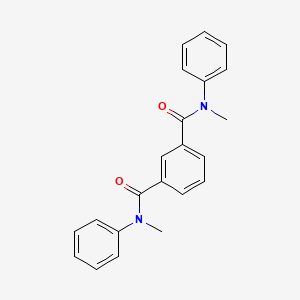
![N-[2-chloro-5-(trifluoromethyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B11026478.png)
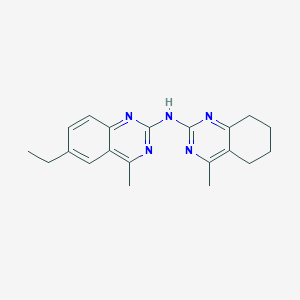
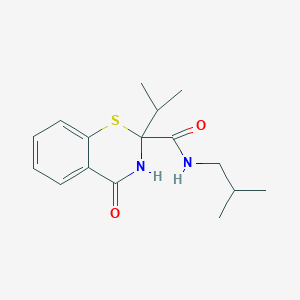
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11026510.png)
![N-{4-[{[4-(acetylamino)phenyl]sulfonyl}(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026514.png)
